molecular formula C13H18BrN5O B10976228 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10976228
M. Wt: 340.22 g/mol
InChI Key: ZRLPANOLQGOEGF-UHFFFAOYSA-N
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Description

4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings, a bromine atom, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be done by reacting the brominated pyrazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carboxamide group are likely involved in binding interactions, while the pyrazole rings may participate in π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole-3-carboxamide
  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 4-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the bromine atom and the specific substitution pattern on the pyrazole rings. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18BrN5O

Molecular Weight

340.22 g/mol

IUPAC Name

4-bromo-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18BrN5O/c1-6-19-9(4)11(7(2)16-19)15-13(20)12-10(14)8(3)18(5)17-12/h6H2,1-5H3,(H,15,20)

InChI Key

ZRLPANOLQGOEGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=NN(C(=C2Br)C)C)C

Origin of Product

United States

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